molecular formula C13H15N3S2 B15164783 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine CAS No. 177534-54-2

2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine

Cat. No.: B15164783
CAS No.: 177534-54-2
M. Wt: 277.4 g/mol
InChI Key: ZWRYDPWXYUYMJY-UHFFFAOYSA-N
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Description

2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by the presence of a triazepine ring, which is a seven-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by the introduction of methylsulfanyl groups through thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazepine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated triazepine derivatives.

Scientific Research Applications

2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazepine ring and the methylsulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,5-bis(trifluoromethyl)-7-phenyl-2H-1,2,4-triazepine
  • 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-1,2,4-triazepine

Uniqueness

2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine is unique due to the presence of both methylsulfanyl and phenyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the triazepine ring structure provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

177534-54-2

Molecular Formula

C13H15N3S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-methyl-3,5-bis(methylsulfanyl)-7-phenyl-1,2,4-triazepine

InChI

InChI=1S/C13H15N3S2/c1-16-13(18-3)14-12(17-2)9-11(15-16)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

ZWRYDPWXYUYMJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=CC(=N1)C2=CC=CC=C2)SC)SC

Origin of Product

United States

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